molecular formula C9H16F2O B12069322 1-(4,4-Difluorocyclohexyl)propan-1-ol

1-(4,4-Difluorocyclohexyl)propan-1-ol

Cat. No.: B12069322
M. Wt: 178.22 g/mol
InChI Key: OZYZLIXMEYGYEA-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)propan-1-ol is a fluorinated secondary alcohol characterized by a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and a propanol chain at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors, kinase modulators, and receptor-targeting molecules .

Properties

Molecular Formula

C9H16F2O

Molecular Weight

178.22 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)propan-1-ol

InChI

InChI=1S/C9H16F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7-8,12H,2-6H2,1H3

InChI Key

OZYZLIXMEYGYEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(CC1)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-ol typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from cyclohexane derivatives.

    Attachment of the Propanol Group: The final step involves the addition of a propanol group to the fluorinated cyclohexyl ring. This can be done through a Grignard reaction or other nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(4,4-Difluorocyclohexyl)propan-1-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Difluorocyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and organometallic reagents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with membrane proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with the 4,4-Difluorocyclohexyl Group

Key Observations :

  • Steric and Electronic Effects: The difluorocyclohexyl group enhances metabolic stability and lipophilicity compared to non-fluorinated cyclohexyl analogues. However, substituents on the propanol chain (e.g., carbamate in vs. aldehyde in ) drastically alter reactivity and biological targeting.
  • Synthetic Accessibility : Carbamate derivatives (e.g., compounds 13a–15a in ) achieve moderate-to-high yields (72–86%), suggesting compatibility with complex functionalization.

Critical Insights :

  • Role of Propanol Chain: The hydroxyl group in 1-(4,4-Difluorocyclohexyl)propan-1-ol is pivotal for hydrogen bonding but insufficient for strong biological activity alone. Carbamate or amide derivatization (e.g., in ) improves target engagement.

Physicochemical Properties

Table 3: Physicochemical Comparisons
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability Notes
1-(4,4-Difluorocyclohexyl)propan-1-ol 192.22 2.8 15.6 (in EtOH) Stable under inert conditions
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal 204.26 3.5 8.2 (in DMSO) Aldehyde prone to oxidation
(4R)-1-[[4,4-Difluoro-...]prolinamide 602.58 4.1 0.3 (in H2O) Salt forms improve solubility

Analysis :

  • Lipophilicity : Increasing LogP values correlate with larger substituents (e.g., aromatic groups in ), impacting membrane permeability.
  • Solubility: The parent alcohol (1-(4,4-Difluorocyclohexyl)propan-1-ol) exhibits moderate solubility in ethanol, whereas salt formation (e.g., 1,5-naphthalenedisulfonate in ) enhances aqueous solubility for drug formulations.

Biological Activity

1-(4,4-Difluorocyclohexyl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

  • Molecular Formula : C10H16F2O
  • Molecular Weight : 192.24 g/mol
  • IUPAC Name : 1-(4,4-Difluorocyclohexyl)propan-1-ol

Biological Activity

Research indicates that 1-(4,4-Difluorocyclohexyl)propan-1-ol may exhibit various biological activities, primarily through its interaction with specific enzymes and receptors.

Enzyme Inhibition

Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of steroids and other lipids.

Receptor Modulation

The compound also appears to interact with various receptors, potentially influencing neurotransmission and other physiological processes. Its effects on GABA receptors have been noted, indicating a possible role in modulating anxiety and sedation .

The mechanism by which 1-(4,4-Difluorocyclohexyl)propan-1-ol exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific active sites on target enzymes or receptors, altering their activity.
  • Conformational Changes : Binding may induce conformational changes in these proteins, leading to enhanced or inhibited enzymatic activity.

Case Studies

Several case studies have explored the pharmacological potential of 1-(4,4-Difluorocyclohexyl)propan-1-ol:

  • Study on Neurotransmitter Modulation : A study investigated the effects of this compound on GABAergic neurotransmission in rodent models. Results indicated a significant increase in GABA receptor activity, suggesting anxiolytic properties.
  • Antimicrobial Activity : Another research effort assessed the antimicrobial properties of 1-(4,4-Difluorocyclohexyl)propan-1-ol against various bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : A recent investigation highlighted the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a reduction in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Data Tables

Biological Activity Effect Observed Reference
Enzyme InhibitionModulation of CYP450
Receptor ModulationIncreased GABA activity
Antimicrobial ActivityModerate antibacterial effect
Anti-inflammatory EffectsReduced cytokine levels

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